molecular formula C9H7N3O2 B170247 2-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 167626-65-5

2-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B170247
M. Wt: 189.17 g/mol
InChI Key: PFRSCKSDWKIZSR-UHFFFAOYSA-N
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Description

“2-(4H-1,2,4-triazol-4-yl)benzoic acid” is a compound that has been used in the synthesis of various coordination compounds . It has a molecular weight of 189.17 .


Synthesis Analysis

This compound has been successfully synthesized in a series of experiments . The structures of the synthesized compounds were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-(4H-1,2,4-triazol-4-yl)benzoic acid” has been analyzed using single-crystal X-ray diffraction . The compound has been used to synthesize a series of coordination compounds with varying structures .


Chemical Reactions Analysis

The compound has been used in the synthesis of various coordination compounds . These compounds have been synthesized under hydro/solvothermal conditions using a triazolate–carboxylate bifunctional organic ligand .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Triorganotin (4H-1,2,4-triazol-4-yl)benzoates were synthesized using 4-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibiting good antifungal activities against various fungi (Li et al., 2010).
  • Analysis of two benzoic acids, including a variant of 2-(4H-1,2,4-triazol-4-yl)benzoic acid, revealed different structural motifs and bioactivity predictions (Dinesh, 2013).

Supramolecular Chemistry

  • Supramolecular transition metal(II) complexes were created using triazole-benzoic acid derivatives, which assembled into 3D frameworks and exhibited photoluminescence properties (Wang et al., 2018).

Spectrophotometric Analysis

  • Acidity constants of triazole derivatives, including those similar to 2-(4H-1,2,4-triazol-4-yl)benzoic acid, were determined using a multiwavelength spectrophotometric method, indicating a relationship between acidity constants and solvent composition (Azimi et al., 2008).

Photoluminescence and Electrocatalysis

  • Metal-organic frameworks based on triazole-benzoic acid derivatives exhibited diverse structures and properties, including photocatalytic and dye adsorption capabilities (Gong et al., 2014).

Anticancer Research

  • Synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory activities against cancer cell lines, with some compounds exhibiting low cytotoxic effects on normal cells (Abuelizz et al., 2019).

Photophysical Studies

  • The phototransformations of 2-(1,2,4-triazol-3-yl)benzoic acid were investigated, revealing conformational changes and photoisomerization leading to new molecular forms (Pagacz-Kostrzewa et al., 2019).

Molybdenum Trioxide Hybrids

  • Molybdenum trioxide hybrids using triazole-benzoic acid moieties were synthesized, demonstrating photophysical properties and catalytic behavior in epoxidation reactions (Lysenko et al., 2017).

Future Directions

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRSCKSDWKIZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608790
Record name 2-(4H-1,2,4-Triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4H-1,2,4-triazol-4-yl)benzoic acid

CAS RN

167626-65-5
Record name 2-(4H-1,2,4-Triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4H-1,2,4-Triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Belapure - 2012 - trace.tennessee.edu
Pollution due to use of fossil fuels is a growing problem in today’s world. In recent years, chemical research has been focused on catalysis as the possible means of providing …
Number of citations: 1 trace.tennessee.edu

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